molecular formula C20H18O3 B14349630 2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 96570-08-0

2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Cat. No.: B14349630
CAS No.: 96570-08-0
M. Wt: 306.4 g/mol
InChI Key: DWEAXTFPWAMJJX-UHFFFAOYSA-N
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Description

2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound with a unique structure that includes a benzoyl group, a methoxy group, and a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, including the formation of the biphenyl core, introduction of the benzoyl group, and methoxylation. Common synthetic routes may involve Friedel-Crafts acylation, nucleophilic substitution, and oxidation-reduction reactions .

Industrial Production Methods

Industrial production of this compound may utilize optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Benzoyl-5-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoyl-substituted biphenyls and methoxy-substituted biphenyls. Examples include 2-Benzoyl-5-methoxybenzimidazole and 2-Benzoyl-5-methoxyphenyl derivatives .

Properties

CAS No.

96570-08-0

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

6-benzoyl-3-methoxy-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C20H18O3/c1-23-16-12-17(14-8-4-2-5-9-14)19(18(21)13-16)20(22)15-10-6-3-7-11-15/h2-11,13,17,19H,12H2,1H3

InChI Key

DWEAXTFPWAMJJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(C(C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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